(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-22(2)9-21-17-20-8-15(25-17)16(23)14-6-5-13(24-14)11-4-3-10(18)7-12(11)19/h3-9H,1-2H3/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGQZQGLTHEHAB-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C17H13Cl2N3O2S
- CAS Number : 865659-93-4
- IUPAC Name : N'-{5-[5-(2,4-dichlorophenyl)-2-furoyl]-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| 2 | U251 (human glioblastoma) | 23.30 ± 0.35 |
| 3 | WM793 (human melanoma) | >1000 |
The structure-activity relationship (SAR) studies suggest that modifications on the phenyl and thiazole rings can enhance anticancer activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring significantly improves efficacy against tumor cells .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. Thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Listeria monocytogenes | 25 |
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Antibacterial Action : It disrupts bacterial cell membrane integrity and inhibits essential biosynthetic pathways.
- Modulation of Protein Interactions : The thiazole moiety interacts with various proteins involved in cancer progression and bacterial survival.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Antibacterial Assessment : Another investigation assessed the antibacterial properties against resistant strains of bacteria, showing promising results that suggest potential for development into new antibiotic therapies .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Heterocyclic Core and Substituent Variations
Thiazole vs. Thiadiazole Derivatives
The target compound’s thiazole ring is structurally distinct from thiadiazole-based analogs like N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043) . Thiadiazoles often exhibit enhanced metabolic stability due to their sulfur-rich structure, whereas thiazoles (as in the target) may offer greater conformational flexibility.
Furan-Carbonyl vs. Sulfonamide Linkers
Unlike sulfonamide-bridged compounds in (e.g., ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetates), the target uses a furan-carbonyl linker. This difference impacts electronic properties: the carbonyl group in the target may enhance π-π stacking interactions, while sulfonamides in provide stronger hydrogen-bonding capacity .
Functional Group Analysis
Imidamide vs. Urea Groups
The dimethylimidamide group in the target contrasts with urea functionalities in pesticides like tebuthiuron (N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea) . Ureas typically exhibit stronger hydrogen-bond donor capacity, which can improve target binding but may reduce bioavailability. Imidamides, being less polar, might offer better pharmacokinetic profiles.
Halogenated Aromatic Systems
The 2,4-dichlorophenyl group in the target is more electron-deficient than the 4-fluorophenyl group in FOE 5043 or the methylphenyl group in daimuron (N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea) . Chlorine’s electronegativity and steric bulk could enhance interactions with hydrophobic binding pockets in biological targets.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Synthetic Challenges: Unlike ’s thiazolidinone synthesis (using EDCl/HOBt), the target’s furan-carbonyl-thiazole linkage may require stringent steric control .
- Data Limitations: No direct bioactivity or crystallographic data (e.g., SHELX-refined structures) are available for the target, necessitating further experimental validation .
Q & A
Q. What are the standard synthetic routes for preparing (E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide?
The synthesis typically involves multi-step reactions starting with intermediates like 5-(2,4-dichlorophenyl)furan-2-carboxylic acid. Key steps include:
- Coupling reactions : The furan-2-carbonyl group is introduced via amide bond formation using coupling agents like EDCI or DCC under anhydrous conditions .
- Thiazole ring formation : Cyclization reactions (e.g., Hantzsch thiazole synthesis) with thiourea derivatives, often catalyzed by K₂CO₃ or other bases .
- Final imidamidation : Reaction of the thiazole intermediate with dimethylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Purification is typically achieved via recrystallization (ethanol or ethyl acetate) or column chromatography.
Q. What spectroscopic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–8.2 ppm for dichlorophenyl and furan), thiazole protons (δ 7.5–8.0 ppm), and dimethylamine groups (δ 2.8–3.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 464.02) .
- X-ray crystallography : Resolves the (E)-configuration of the methanimidamide moiety and confirms bond angles/planarity of the thiazole-furan system .
Q. How is the compound’s stability assessed during storage?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C) .
- HPLC monitoring : Tracks degradation products under accelerated conditions (e.g., 40°C/75% RH for 6 months) .
- Light sensitivity : Stored in amber vials at -20°C in inert atmospheres (argon) to prevent oxidation of the thiazole and furan rings .
Q. What in vitro assays are used for initial biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : COX-1/2 inhibition assays using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can synthesis conditions be optimized for higher yields and scalability?
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables like temperature, solvent ratio, and catalyst loading .
- Flow chemistry : Continuous-flow reactors improve reaction control (e.g., Swern oxidation for intermediate steps) and reduce side products .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency in thiazole formation .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- SAR studies : Replacing 2,4-dichlorophenyl with 4-fluorophenyl reduces COX-2 inhibition by ~40%, while nitro groups increase cytotoxicity .
- Electron-withdrawing groups : The dichloro substitution enhances π-π stacking with enzyme active sites (confirmed via molecular docking) .
- Thiazole vs. oxadiazole : Thiazole derivatives show 3-fold higher antimicrobial activity compared to oxadiazole analogs .
Q. What computational methods resolve contradictions in reported biological data?
- Molecular dynamics (MD) simulations : Clarify divergent IC₅₀ values by modeling compound-protein interactions (e.g., COX-2 binding pocket flexibility) .
- QSAR models : Relate logP values (>3.5) to improved membrane permeability in cell-based assays .
- Density functional theory (DFT) : Predicts reactive sites (e.g., furan carbonyl) for electrophilic attack in cytotoxicity .
Q. How can analytical methods be developed for quantifying degradation products?
Q. What in vivo models assess toxicity and pharmacokinetics?
- Rodent studies : Acute toxicity (LD₅₀) in mice via oral/intravenous routes .
- Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability are measured using LC-MS after single-dose administration .
- Tissue distribution : Autoradiography tracks ¹⁴C-labeled compound accumulation in organs .
Q. What cross-disciplinary applications exist beyond biomedical research?
- Materials science : The thiazole-furan system’s conjugated π-system is explored in organic semiconductors for thin-film transistors .
- Catalysis : Palladium complexes of the compound act as catalysts in Suzuki-Miyaura cross-couplings .
- Environmental chemistry : Degradation pathways are studied for ecotoxicology risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
